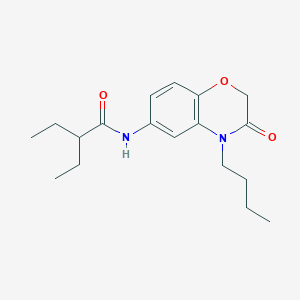![molecular formula C27H32N2O4 B11312944 7,8-Dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312944.png)
7,8-Dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-二甲基-N-[2-(吗啉-4-YL)-2-[4-(丙烷-2-YL)苯基]乙基]-4-氧代-4H-色烯-2-甲酰胺是一种复杂的有机化合物,属于色烯衍生物类。色烯以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
7,8-二甲基-N-[2-(吗啉-4-YL)-2-[4-(丙烷-2-YL)苯基]乙基]-4-氧代-4H-色烯-2-甲酰胺的合成通常涉及多步有机反应。一种常见的方法是将 7,8-二甲基-4H-色烯-4-酮与合适的胺衍生物缩合,然后进一步功能化以引入吗啉和异丙基苯基基团。 反应条件通常涉及使用二氯甲烷或乙醇等有机溶剂,以及对甲苯磺酸等催化剂以促进缩合反应 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产量和纯度进行优化,通常涉及连续流动反应器和自动化系统以确保生产一致性。使用高纯度试剂和严格的质量控制措施对于实现所需的产品规格至关重要。
化学反应分析
反应类型
7,8-二甲基-N-[2-(吗啉-4-YL)-2-[4-(丙烷-2-YL)苯基]乙基]-4-氧代-4H-色烯-2-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化,导致形成相应的羧酸或酮。
还原: 使用硼氢化钠或氢化铝锂等还原剂进行还原反应可以将羰基转化为醇。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在三乙胺等碱的存在下,烷基卤化物或酰氯。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能生成羧酸,而还原可能生成醇。取代反应可以引入各种烷基或酰基,从而导致一系列衍生物。
科学研究应用
7,8-二甲基-N-[2-(吗啉-4-YL)-2-[4-(丙烷-2-YL)苯基]乙基]-4-氧代-4H-色烯-2-甲酰胺有几个科学研究应用:
化学: 用作合成更复杂分子的构建模块,以及有机合成中的试剂。
生物学: 研究其作为具有抗菌、抗炎和抗癌特性的生物活性化合物的潜力。
医药: 研究其潜在的治疗效果,特别是在癌症和传染病的治疗中。
工业: 用于开发新材料,以及作为合成各种工业化学品的先驱。
作用机制
7,8-二甲基-N-[2-(吗啉-4-YL)-2-[4-(丙烷-2-YL)苯基]乙基]-4-氧代-4H-色烯-2-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能抑制某些酶或受体,导致生物过程的调节。 例如,它可能抑制参与细胞信号通路激酶的活性,从而影响细胞增殖和存活 .
相似化合物的比较
属性
分子式 |
C27H32N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
7,8-dimethyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H32N2O4/c1-17(2)20-6-8-21(9-7-20)23(29-11-13-32-14-12-29)16-28-27(31)25-15-24(30)22-10-5-18(3)19(4)26(22)33-25/h5-10,15,17,23H,11-14,16H2,1-4H3,(H,28,31) |
InChI 键 |
FTTBAKWRQJCGDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11312869.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11312874.png)
![N-(3-Chloro-4-fluorophenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11312878.png)



![4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11312900.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312903.png)
![N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11312905.png)
![N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B11312917.png)
![N-(prop-2-en-1-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312919.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11312924.png)
![ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11312926.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312937.png)
